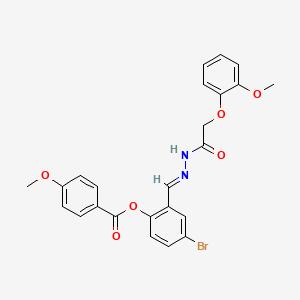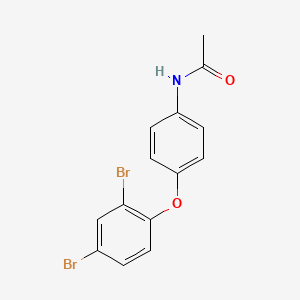![molecular formula C12H12N4O3S B12008693 [(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 540775-20-0](/img/structure/B12008693.png)
[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide [(4-{[(E)-(4-hydroxyphényl)méthylidène]amino}-5-méthyl-4H-1,2,4-triazol-3-yl)sulfanyl]acétique est un composé organique complexe qui présente un cycle triazole, un groupe hydroxyphényle et un fragment acide sulfanylacétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide [(4-{[(E)-(4-hydroxyphényl)méthylidène]amino}-5-méthyl-4H-1,2,4-triazol-3-yl)sulfanyl]acétique implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant l'hydrazine et un composé dicarbonyle approprié en milieu acide.
Introduction du groupe hydroxyphényle : Le groupe hydroxyphényle est introduit par une réaction de condensation avec un aldéhyde, formant une base de Schiff.
Attachement du fragment acide sulfanylacétique :
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de catalyseurs, d'environnements réactionnels contrôlés et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyphényle, conduisant à la formation de quinones.
Réduction : Des réactions de réduction peuvent se produire au niveau de la base de Schiff, la transformant en amine et en aldéhyde correspondants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des nucléophiles tels que des thiols ou des amines peuvent être utilisés en milieu basique.
Principaux produits
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Amines et aldéhydes.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Chimie
En chimie, l'acide [(4-{[(E)-(4-hydroxyphényl)méthylidène]amino}-5-méthyl-4H-1,2,4-triazol-3-yl)sulfanyl]acétique est utilisé comme brique élémentaire pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de nouvelles voies.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et l'inhibition, en particulier celles impliquant le cycle triazole et le groupe hydroxyphényle.
Médecine
Industrie
Dans l'industrie, il peut être utilisé dans le développement de nouveaux matériaux possédant des propriétés spécifiques, telles que des polymères ou des revêtements.
Mécanisme d'action
Le mécanisme d'action de l'acide [(4-{[(E)-(4-hydroxyphényl)méthylidène]amino}-5-méthyl-4H-1,2,4-triazol-3-yl)sulfanyl]acétique implique son interaction avec diverses cibles moléculaires. Le cycle triazole peut se lier aux ions métalliques, affectant l'activité enzymatique, tandis que le groupe hydroxyphényle peut participer à la liaison hydrogène et à d'autres interactions avec les protéines et les acides nucléiques. Le groupe sulfanyle peut former des liaisons covalentes avec les groupes thiol des protéines, inhibant potentiellement leur fonction.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition, particularly those involving the triazole ring and hydroxyphenyl group.
Medicine
Industry
In industry, it can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of [(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with various molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and nucleic acids. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide [(4-{[(E)-(4-hydroxyphényl)méthylidène]amino}-5-méthyl-4H-1,2,4-triazol-3-yl)sulfanyl]acétique : présente des similitudes avec d'autres composés contenant du triazole, tels que le fluconazole et l'itraconazole, qui sont utilisés comme agents antifongiques.
Acétoacétate d'éthyle : est un autre composé présentant une structure similaire, en particulier en ce qui concerne sa capacité à subir une tautomérie céto-énolique et à participer à diverses réactions chimiques.
Propriétés
Numéro CAS |
540775-20-0 |
|---|---|
Formule moléculaire |
C12H12N4O3S |
Poids moléculaire |
292.32 g/mol |
Nom IUPAC |
2-[[4-[(E)-(4-hydroxyphenyl)methylideneamino]-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C12H12N4O3S/c1-8-14-15-12(20-7-11(18)19)16(8)13-6-9-2-4-10(17)5-3-9/h2-6,17H,7H2,1H3,(H,18,19)/b13-6+ |
Clé InChI |
MCFAKNDERAPPTQ-AWNIVKPZSA-N |
SMILES isomérique |
CC1=NN=C(N1/N=C/C2=CC=C(C=C2)O)SCC(=O)O |
SMILES canonique |
CC1=NN=C(N1N=CC2=CC=C(C=C2)O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Tert-butylphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008619.png)


![2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12008633.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008640.png)

![ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate](/img/structure/B12008662.png)
![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12008668.png)



![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12008698.png)
![N-(3-bromophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008707.png)
